molecular formula C10H11ClO2 B8305489 (4-Chloro-2-methylphenoxy)acetone

(4-Chloro-2-methylphenoxy)acetone

Cat. No.: B8305489
M. Wt: 198.64 g/mol
InChI Key: VTEMWEPAEPCECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-methylphenoxy)acetone is a chemical compound of significant interest in agricultural and plant science research. It is structurally analogous to (4-Chloro-2-methylphenoxy)acetic acid (MCPA), a widely studied phenoxy auxin herbicide introduced in 1945 . Like its predecessor, the mode of action for this compound family is believed to function as a synthetic auxin, mimicking natural plant growth hormones . In susceptible broadleaf plants, this leads to uncontrolled growth and eventual termination, a mechanism that makes related compounds highly valuable for studying selective weed control in cereals and pastures . The acetone functional group in this compound may alter its physicochemical properties, such as solubility and lipophilicity, compared to the acetic acid variant. This modification presents a key research value, offering scientists a versatile intermediate for synthesizing novel herbicidal ionic liquids (HILs) or other derivatives aimed at enhancing efficacy and modulating environmental fate . Research into such analogs is crucial for developing next-generation plant protection products with potentially improved properties and lower environmental impact, aligning with the goals of integrated pest management . This product is provided strictly for Research Use Only in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. All statements are for informational purposes and are not intended to imply a specific application or guarantee results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(4-chloro-2-methylphenoxy)propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7-5-9(11)3-4-10(7)13-6-8(2)12/h3-5H,6H2,1-2H3

InChI Key

VTEMWEPAEPCECX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Chloro 2 Methylphenoxy Acetone

Classical Synthesis Routes

Classical approaches to synthesizing (4-Chloro-2-methylphenoxy)acetone rely on well-established, multi-step procedures involving the preparation of key intermediates and their subsequent coupling through condensation reactions.

The synthesis of this compound fundamentally requires two key precursors: 4-chloro-2-methylphenol (B52076) and chloroacetone (B47974) .

Synthesis of 4-chloro-2-methylphenol: The traditional method for preparing this precursor involves the direct chlorination of 2-methylphenol (o-cresol). A common chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). This reaction typically yields a mixture of isomers, with the desired 4-chloro-o-cresol being the major product. google.com The reaction must be carefully controlled to maximize the yield of the para-chlorinated isomer over the ortho-chlorinated byproduct (6-chloro-o-cresol). google.com

Table 1: Traditional Chlorination of 2-Methylphenol

Parameter Value/Condition Source
Starting Material 2-Methylphenol (o-cresol) google.com
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂) google.com
Temperature 30-40°C google.com
Primary Product 4-chloro-o-cresol (~93% of mixture) google.com
Byproduct 6-chloro-o-cresol (~6% of mixture) google.com

Synthesis of Chloroacetone: Chloroacetone can be prepared through various methods, including the chlorination of acetone (B3395972). One documented approach involves generating chlorine in situ from the reaction of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), with a chloride source like sodium chloride in an acidic medium. sciencemadness.org This method avoids the direct handling of gaseous chlorine. The reaction is typically performed with an excess of acetone to minimize the formation of polychlorinated byproducts. sciencemadness.org An alternative industrial method involves the gas-phase chlorination of acetone at elevated temperatures. google.com

The core reaction for assembling the final molecule is a Williamson ether synthesis . This type of condensation reaction involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.

In this specific synthesis, the sodium salt of 4-chloro-2-methylphenol (the phenoxide) is reacted with chloroacetone. The synthesis is analogous to the production of MCPA, where 4-chloro-o-cresol is reacted with a chloroalkanoic acid in a strongly alkaline medium at reflux temperature. google.com The alkaline conditions are crucial for deprotonating the phenol (B47542), thereby activating it as a nucleophile to attack the electrophilic carbon atom of chloroacetone, displacing the chloride ion and forming the ether linkage.

Deprotonation: 4-chloro-2-methylphenol + NaOH → Sodium 4-chloro-2-methylphenoxide + H₂O

Nucleophilic Substitution (SN2): Sodium 4-chloro-2-methylphenoxide + Chloroacetone → this compound + NaCl

This condensation is a robust and widely used method for forming ether bonds.

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more selective, efficient, and environmentally friendly methods.

A significant advancement in the synthesis of the key precursor, 4-chloro-2-methylphenol, or related structures, involves the use of catalytic chlorination. A patented method for the analogous compound MCPA describes the direct catalytic chlorination of 2-methylphenoxyacetic acid using chlorine gas in the presence of an imidazole (B134444) ionic liquid as a catalyst. google.com This approach boasts high reaction activity and yields, producing a high-quality product while simplifying the reaction system. google.com This catalytic strategy could foreseeably be adapted for the selective para-chlorination of 2-methylphenol or 2-methylphenoxyacetone, potentially offering higher selectivity and avoiding the use of stoichiometric reagents like sulfuryl chloride. google.comgoogle.com

Table 2: Example of Catalytic Chlorination for a Related Compound

Parameter Description Source
Substrate o-methylphenoxyacetic acid (MPA) google.com
Chlorinating Agent Chlorine (gas) google.com
Catalyst Imidazole ionic liquid google.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijfmr.com These principles can be applied to the synthesis of this compound in several ways:

Alternative Solvents: Traditional organic synthesis often uses volatile and hazardous organic solvents. nih.gov Green alternatives include water, supercritical fluids (like CO₂), or ionic liquids, which can serve as recyclable reaction media. nih.goviaph.in The condensation step, if adapted to a biphasic system or using a phase-transfer catalyst, could potentially be run in water.

Catalysis: As mentioned, using catalytic methods for chlorination is superior to stoichiometric reagents, reducing waste and improving atom economy. google.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com Solvent-free reactions, such as grinding reactants together in a mortar and pestle, represent an ideal approach to minimizing waste and improving efficiency, as demonstrated in some aldol (B89426) condensations. rsc.org A similar solvent-free approach could be explored for the condensation of sodium 4-chloro-2-methylphenoxide and chloroacetone.

Safer Reagents: The development of less hazardous chlorinating agents than sulfuryl chloride or gaseous chlorine is a key goal. Using in situ generation of reagents, as seen in some lab-scale chloroacetone preparations, can improve safety by avoiding the storage and handling of highly toxic substances. sciencemadness.org

Stereoselective Synthesis of this compound and its Analogues

The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, stereocenters can be introduced into its analogues, necessitating stereoselective synthesis. For instance, an analogue could be synthesized from a chiral version of chloroacetone, such as 1-chloro-3-methyl-2-butanone.

The synthesis of chiral α-chloro ketones is an active area of research. Organocatalysis provides a powerful tool for achieving this. For example, the direct enantioselective α-chlorination of aldehydes and ketones can be accomplished using N-chlorosuccinimide (NCS) as the chlorine source in the presence of a chiral catalyst, such as a proline derivative. organic-chemistry.org This approach can yield α-chloro aldehydes and ketones with high enantioselectivity. organic-chemistry.org

Alternatively, a chiral center could be generated during the synthesis of an analogue. For example, the enantioselective addition of an organometallic reagent to a prochiral ketone is a common strategy. orgsyn.org While not directly applicable to the synthesis of the title compound, these advanced methods highlight the available pathways for producing chiral analogues with a high degree of stereochemical control, which is often crucial for biological applications.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound via the Williamson ether synthesis proceeds through a well-understood bimolecular nucleophilic substitution (SN2) mechanism. byjus.commasterorganicchemistry.com This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Key Mechanistic Steps:

Deprotonation: The reaction is initiated by the deprotonation of 4-chloro-2-methylphenol by a base (e.g., KOH). This acid-base reaction is rapid and results in the formation of the potassium 4-chloro-2-methylphenoxide salt. The phenoxide ion is a significantly stronger nucleophile than the parent phenol due to the presence of a full negative charge on the oxygen atom.

Nucleophilic Attack: The 4-chloro-2-methylphenoxide ion then attacks the carbon atom bearing the chlorine atom in chloroacetone. This attack occurs from the side opposite to the chlorine atom (backside attack), which is characteristic of an SN2 reaction.

Transition State: As the phenoxide ion approaches the electrophilic carbon, a transition state is formed where a new carbon-oxygen bond is partially formed, and the carbon-chlorine bond is partially broken. The geometry around the electrophilic carbon atom is trigonal bipyramidal in the transition state.

Product Formation: The reaction concludes with the departure of the chloride ion as the leaving group and the formation of the new carbon-oxygen ether linkage, yielding this compound and the corresponding salt of the leaving group (e.g., potassium chloride).

The stereochemistry at the electrophilic carbon, if it were a chiral center, would be inverted during this process. However, in the case of chloroacetone, the electrophilic carbon is not a stereocenter.

The efficiency of this SN2 reaction is dependent on several factors:

Chemical Reactivity and Degradation Pathways of 4 Chloro 2 Methylphenoxy Acetone

Oxidative Transformations of the Phenoxyacetone (B1677642) Moiety

Further research would be required to determine the chemical reactivity and degradation pathways of (4-Chloro-2-methylphenoxy)acetone.

Nucleophilic Substitution Reactions on the Chlorinated Aromatic Ring

The reactivity of the chlorine-substituted aromatic ring in this compound towards nucleophilic substitution is a critical aspect of its chemical behavior. This section explores the theoretical basis and expected pathways for these reactions, drawing upon established principles of organic chemistry, as specific research on this particular compound is limited in publicly available literature.

Nucleophilic aromatic substitution (SNAr) is the primary mechanism by which nucleophiles can replace a halogen on an aromatic ring. The feasibility of this reaction is heavily influenced by the electronic nature of the substituents on the ring. For a nucleophilic attack to occur, the aromatic ring must be 'activated' by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the chlorine atom). These EWGs delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction.

Given the substitution pattern, the chlorine atom at the 4-position is not optimally activated for nucleophilic substitution. Strong electron-withdrawing groups, such as nitro groups, are typically required to make the SNAr reaction proceed under mild conditions. Therefore, it is anticipated that vigorous reaction conditions, such as high temperatures, high pressures, and the use of highly reactive nucleophiles or catalysts, would be necessary to effect nucleophilic substitution on the chlorinated aromatic ring of this compound.

Potential nucleophiles that could be employed to displace the chloride include alkoxides, amides, and thiolates. The expected products would be the corresponding substituted phenoxyacetones. For instance, reaction with sodium methoxide (B1231860) would be expected to yield (4-methoxy-2-methylphenoxy)acetone.

NucleophileReagentExpected ProductGeneral Reaction Conditions
HydroxideSodium Hydroxide (NaOH)(4-Hydroxy-2-methylphenoxy)acetoneHigh temperature, high pressure
AlkoxideSodium Methoxide (NaOCH₃)(4-Methoxy-2-methylphenoxy)acetoneHigh temperature, polar aprotic solvent
AmineAmmonia (NH₃)(4-Amino-2-methylphenoxy)acetoneHigh temperature, high pressure, catalyst
ThiolateSodium Thiophenoxide (NaSPh)(4-(Phenylthio)-2-methylphenoxy)acetonePolar aprotic solvent

It is also worth noting that in related compounds, such as 4-chloro-2-methylphenol (B52076), degradation can be initiated by hydroxyl radicals, leading to hydroxylation of the aromatic ring. nih.gov However, this proceeds through a different, radical-based mechanism rather than a nucleophilic substitution pathway. Studies on other chlorinated aromatic compounds have demonstrated that nucleophilic substitution is a viable pathway for derivatization, although the reactivity is highly dependent on the specific substituents present on the aromatic ring. For instance, the presence of a nitro group in the ortho or para position drastically increases the rate of nucleophilic substitution.

Biodegradation and Biotransformation of 4 Chloro 2 Methylphenoxy Acetone in Environmental Systems

Microbial Degradation Processes

Microorganisms play a pivotal role in the breakdown of (4-Chloro-2-methylphenoxy)acetone and related phenoxy compounds. The ability of microbial communities to utilize these compounds as a source of carbon and energy is a key factor in their environmental dissipation.

Identification of Degrading Microorganisms (e.g., Bacterial Strains, Fungi)

A variety of microorganisms capable of degrading phenoxy acid herbicides have been isolated from different environments. aloki.hu Both bacteria and fungi have demonstrated the ability to break down these complex molecules.

Bacteria: Numerous bacterial strains have been identified as capable of degrading MCPA, the parent compound of this compound. These are often found in agricultural soils with a history of herbicide application. frontiersin.orgnih.gov Genera such as Pseudomonas, Bacillus, Cupriavidus, and Achromobacter have been noted for their degradation capabilities. prakritimitrango.comptbioch.edu.pl For instance, the soil bacterium Ralstonia eutropha JMP134 is a well-studied model organism for the degradation of phenoxy acids and contains the necessary genes for the complete breakdown pathway. nih.gov Strains of Cupriavidus campinensis and Achromobacter sp. have also shown the ability to utilize phenoxy herbicides as a sole carbon source. aloki.huprakritimitrango.com Research has also pointed to the effectiveness of bacterial consortia, where different species work synergistically to achieve more efficient degradation than individual strains alone. nih.gov

Fungi: Fungi are also significant contributors to the degradation of phenoxy herbicides. ucanr.edu Species from the genera Aspergillus, Penicillium, Trichoderma, and Phomopsis have been shown to degrade these compounds. aloki.huidosi.org An endophytic fungus, Phomopsis sp. E41, isolated from guava, has demonstrated a high capacity to degrade MCPA, utilizing it as its sole carbon source. aloki.huoszk.hu Studies have also implicated fungi like Aspergillus niger in the metabolism of MCPA. aloki.hu Some research has focused on fungi from the Fusarium and Verticillium genera, which have been isolated from polluted soils. nih.gov

Table 1: Examples of Microorganisms Degrading Phenoxy Herbicides

Microorganism TypeGenus/SpeciesDegradation CapabilityReference
BacteriaRalstonia eutropha JMP134Model organism for phenoxy acid degradation. nih.gov nih.gov
BacteriaCupriavidus campinensisUtilizes phenoxy herbicides as a sole carbon source. aloki.hu aloki.hu
BacteriaAchromobacter sp.Metabolizes both 2,4-D and MCPA. prakritimitrango.com prakritimitrango.com
BacteriaBacillus cereusEnrichment in soil led to 99.7% MCPA loss. researchgate.net researchgate.net
FungiPhomopsis sp. E41High degradation rate of MCPA as a sole carbon source. aloki.huoszk.hu aloki.huoszk.hu
FungiAspergillus nigerMetabolizes MCPA into hydroxylated products. aloki.hu aloki.hu
FungiTrichoderma virideShows notable removal of 2,4-D. idosi.org idosi.org

Enzymatic Pathways of Degradation (e.g., Ether Bond Cleavage, Hydroxylation)

The microbial breakdown of this compound and related compounds follows specific enzymatic pathways. The initial and most crucial step is often the cleavage of the ether bond that connects the phenoxy ring to the acetone (B3395972) or acetic acid side chain. aloki.hu

This cleavage results in the formation of the corresponding phenol (B47542), in this case, 4-chloro-2-methylphenol (B52076) (MCP). aloki.hunih.gov This initial transformation is a key detoxification step, as it breaks down the herbicidally active molecule. wikipedia.org Following the ether bond cleavage, the resulting phenolic compound undergoes further degradation. This typically involves hydroxylation, where hydroxyl groups are added to the aromatic ring. aloki.hunih.gov This hydroxylation makes the ring more susceptible to cleavage.

The degradation pathway can then proceed through ring opening, where the aromatic ring is broken, leading to the formation of aliphatic intermediates that can be readily metabolized by the microorganisms through central metabolic pathways, ultimately leading to carbon dioxide and water. nih.gov

An alternative minor pathway that has been suggested is the hydroxylation of the methyl group on the phenoxy ring, which would lead to the formation of cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid). wikipedia.org

In anaerobic environments, a different degradation pathway has been proposed. It starts with the cleavage of the aryl ether bond to form 4-chloro-2-methylphenol, followed by reductive dechlorination to 2-methylphenol, and subsequent demethylation to phenol. nih.govresearchgate.net

Role of Specific Enzyme Systems (e.g., Phenol Hydroxylases, Dioxygenases)

The enzymatic machinery responsible for the degradation of this compound and its parent compounds is complex and involves several key enzyme systems.

Dioxygenases: A critical enzyme in the initial degradation step is an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene. nih.govwikipedia.org This enzyme catalyzes the cleavage of the ether bond of the side chain. nih.govresearchgate.net The tfdA gene is well-studied and has been found in various MCPA-degrading bacteria. researchgate.netnih.gov There are different classes of tfdA genes (Class I, II, and III) found in different bacterial species. nih.govnih.gov

Phenol Hydroxylases: After the formation of 4-chloro-2-methylphenol, phenol hydroxylases play a crucial role in the subsequent degradation steps. These enzymes are responsible for hydroxylating the phenolic ring, a necessary step before ring cleavage. aloki.hu

Other Enzymes: Other enzymes such as laccases and cytochrome P450 (CYP) monooxygenases have also been implicated in the degradation of phenoxy herbicides by fungi. nih.gov Laccases are multi-copper oxidases that can degrade a wide range of phenolic compounds. nih.gov CYP enzymes have been shown to be involved in the transformation of these herbicides. nih.gov

Environmental Factors Influencing Biodegradation Rates

The rate and extent of biodegradation of this compound in the environment are not solely dependent on the presence of capable microorganisms but are also significantly influenced by a range of environmental factors.

Soil Matrix Effects on Microbial Activity

The soil environment is a complex matrix where physical and chemical properties can greatly impact microbial activity and, consequently, the degradation of organic compounds.

Soil Type and Texture: Soil texture, which refers to the proportion of sand, silt, and clay, affects aeration, water holding capacity, and organic matter content, all of which influence microbial populations and their activity. thepharmajournal.comresearchgate.net

Organic Matter: The amount and type of organic matter in the soil are crucial. ucanr.edu Higher organic matter content generally supports a larger and more diverse microbial population. ucanr.edu It can also increase the sorption of herbicides, which can sometimes reduce their bioavailability for degradation. tandfonline.com However, the addition of organic amendments like manure can also stimulate microbial activity and enhance herbicide degradation. ucanr.edu

pH: Soil pH is a critical factor as it affects both the chemical state of the herbicide and the activity of microbial populations. ucanr.edupurdue.edu Most microbial degradation processes have an optimal pH range, and extreme acidity or alkalinity can inhibit microbial growth and enzyme function. ucanr.edu For instance, the degradation of MCPA by the fungus Phomopsis sp. E41 was found to be most efficient at a pH of 6. aloki.hu Fungi tend to be more active in acidic soils, while bacteria often dominate in neutral to alkaline soils. ucanr.edu

Moisture and Aeration: Soil moisture is essential for microbial life and activity. purdue.edu Higher moisture content generally favors degradation, but excessive moisture can lead to anaerobic conditions, which can slow down the degradation of some compounds or shift the degradation pathways. ucanr.eduadvancedsciencenews.com Aeration is also critical for aerobic microorganisms, which are often the primary degraders of these compounds.

Temperature: Microbial activity is highly dependent on temperature. purdue.edu Degradation rates generally increase with temperature up to an optimum, which for many soil microorganisms is between 20 and 30°C, and then decrease at higher temperatures. ucanr.edu

Table 2: Influence of Soil Factors on Biodegradation

FactorEffect on BiodegradationReference
Organic MatterHigher content can increase microbial populations and degradation, but also sorption. ucanr.edutandfonline.com ucanr.edutandfonline.com
pHAffects microbial activity and herbicide form; optimal ranges exist for degradation. aloki.huucanr.edupurdue.edu aloki.huucanr.edupurdue.edu
MoistureEssential for microbial activity; extremes can be limiting. ucanr.edupurdue.edu ucanr.edupurdue.edu
TemperatureDegradation rates are temperature-dependent, with an optimal range. ucanr.edupurdue.edu ucanr.edupurdue.edu

Aqueous Environment Conditions and Biotransformation

In aquatic systems, the biotransformation of this compound is also governed by several key conditions.

Nutrient Availability: The presence of other nutrients can influence the degradation of the target compound. In some cases, the compound may be used as a primary carbon and energy source, while in others, its degradation may occur through cometabolism, where the microorganisms degrade it while utilizing other primary substrates. ucanr.edu

Oxygen Levels: The presence or absence of dissolved oxygen is a major determinant of the degradation pathway. Aerobic degradation is generally faster and more complete. sourcetotap.eu In anaerobic or anoxic conditions, such as in sediments or groundwater, degradation can be significantly slower and may proceed through different intermediates. nih.govresearchgate.netadvancedsciencenews.com

Presence of Other Pollutants: The presence of other contaminants in the water can have synergistic or antagonistic effects on the biodegradation of this compound. advancedsciencenews.com

Initial Concentration: The initial concentration of the compound can also affect its degradation rate. Very high concentrations can be toxic to microorganisms, inhibiting their activity, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. ucanr.edu

Lack of Scientific Data Precludes Article on this compound Biodegradation

An extensive review of available scientific literature reveals a significant gap in research concerning the biodegradation and biotransformation of the chemical compound this compound. Despite targeted searches for data on its microbial degradation, the influence of environmental factors such as temperature and pH, its metabolic byproducts, and potential bioaugmentation strategies for its removal, no specific studies detailing these aspects for this compound could be identified.

The majority of existing research in this area focuses on the structurally similar and widely used herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA). Studies on MCPA have detailed its degradation pathways, the microorganisms involved, and the influence of environmental conditions on its breakdown. For instance, research has shown that MCPA can be degraded by various bacteria and fungi, often initiating with the cleavage of the ether bond to form 4-chloro-2-methylphenol. aloki.hunih.govnih.gov The optimal conditions for the microbial degradation of MCPA, including temperature and pH, have also been investigated, with studies indicating that neutral to slightly alkaline pH and temperatures around 30-40°C are often favorable for its breakdown by certain microbial strains. aloki.huprakritimitrango.com

Furthermore, the metabolic fate of MCPA has been a subject of study, with identified metabolites including 4-chloro-2-methylphenol, 2-methylphenol, and phenol under anaerobic conditions. nih.govresearchgate.net Bioaugmentation, a strategy involving the introduction of specific microorganisms to enhance the degradation of pollutants, has also been explored for MCPA and other related chlorophenoxy herbicides. aloki.hu

However, it is crucial to note that this compound and MCPA are distinct chemical compounds. While they share a common structural moiety, the difference in the side chain—an acetone group versus an acetic acid group—would almost certainly lead to different enzymatic interactions, metabolic pathways, and degradation kinetics. Extrapolating data from MCPA to this compound would be scientifically unfounded.

Due to the absence of specific research on the biodegradation and biotransformation of this compound, it is not possible to provide a scientifically accurate and detailed article on the subject as requested. The development of such an article would require dedicated laboratory and field research to elucidate the microbial processes involved in its environmental fate.

Based on a comprehensive review of scientific literature, there is no available data on the environmental transport and partitioning behavior of the specific chemical compound this compound.

Searches for this compound, including its potential as a metabolite or degradation product of the herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid), did not yield any relevant results regarding its sorption to environmental matrices, leaching potential, volatilization, or its distribution and occurrence in aquatic and terrestrial environments.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The scientific community has extensively studied the environmental fate of the herbicide MCPA and its primary metabolites, such as 4-chloro-2-methylphenol (MCP), but this compound does not appear in the available literature concerning environmental science.

Lack of Sufficient Research Data Precludes Comprehensive Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the advanced analytical methodologies for the chemical compound this compound. While extensive research exists for the structurally related and widely used herbicide, (4-Chloro-2-methylphenoxy)acetic acid (MCPA), and its various derivatives and metabolites, specific analytical data for the acetone variant of this compound is not publicly available.

Chromatographic and Spectroscopic Data: The Research Gap

The requested outline, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, requires specific, validated methods and research findings.

Chromatographic Techniques: Literature searches yield numerous methods for the analysis of MCPA in various matrices. nih.govnih.govnih.govsigmaaldrich.com These often involve derivatization steps to make the acidic compound more amenable to techniques like GC-MS. nih.gov However, no such methods have been published for this compound.

Spectroscopic Characterization: Similarly, spectral data, including NMR and IR spectra, are available for MCPA and its methyl ester. chemicalbook.comchemicalbook.comnist.gov This information is crucial for structural elucidation and compound confirmation. For instance, the NIST WebBook provides an IR spectrum for the methyl ester of (4-chloro-2-methylphenoxy)acetic acid but not for the acetone variant. nist.gov Without corresponding spectra for this compound, a detailed discussion of its structural characterization is not possible.

The absence of this fundamental data in the scientific domain makes it impossible to generate a professional and authoritative article that adheres to the user's strict content requirements. Further research and publication on the synthesis and analysis of this compound are required before a comprehensive review of its analytical methodologies can be compiled.

Advanced Analytical Methodologies for 4 Chloro 2 Methylphenoxy Acetone Research

Sample Preparation and Extraction Protocols

Solid-Phase Microextraction (SPME) Optimizations

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique. nih.gov For a semi-volatile compound like (4-Chloro-2-methylphenoxy)acetone, headspace SPME (HS-SPME) coupled with gas chromatography (GC) would likely be the method of choice. Optimization of several parameters would be critical to achieve high extraction efficiency and sensitivity.

Theoretical SPME Optimization Parameters for this compound:

ParameterOptions & ConsiderationsTheoretical Optimum for this compound
Fiber Coating Polydimethylsiloxane (PDMS), Polyacrylate (PA), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)A bipolar fiber like DVB/CAR/PDMS would be a logical starting point to effectively trap the moderately polar acetone (B3395972) moiety and the nonpolar phenoxy group.
Extraction Mode Direct Immersion (DI) or Headspace (HS)HS-SPME is generally preferred for environmental samples to minimize matrix effects.
Extraction Temperature Ambient to elevated temperatures (e.g., 30-80 °C)An elevated temperature would increase the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber.
Extraction Time 15-60 minutesOptimization is required to ensure equilibrium is reached between the sample matrix, headspace, and fiber coating.
Ionic Strength Addition of salt (e.g., NaCl)Salting-out effect can be employed to decrease the analyte's solubility in aqueous samples and enhance its partitioning into the headspace.
Sample Agitation Stirring or sonicationAgitation facilitates the mass transfer of the analyte from the sample to the headspace.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting analytes from aqueous samples. The selection of an appropriate organic solvent is key to achieving high recovery. For this compound, a solvent with intermediate polarity would likely be most effective.

Potential LLE Solvents and Considerations:

SolventRationale for UsePotential Challenges
Dichloromethane Effective for a wide range of organic compounds.High density can complicate phase separation; environmental and health concerns.
Ethyl Acetate Good solvency for moderately polar compounds; lower toxicity than chlorinated solvents.Can co-extract water, requiring a drying step (e.g., with anhydrous sodium sulfate).
Hexane/Acetone Mixture The ratio can be tuned to optimize the polarity for efficient extraction.Requires careful optimization of the solvent ratio.

The efficiency of LLE can be further enhanced by adjusting the pH of the aqueous sample, although for a neutral compound like this compound, this is expected to have a minimal effect compared to its acidic parent, MCPA.

Matrix Effects in Environmental Sample Analysis

Matrix effects, which are the alteration of an analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis. In the analysis of environmental samples for this compound, matrix effects could arise from humic acids in soil and water or lipids in biological samples. These interferences can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.

Strategies to mitigate matrix effects include:

Advanced Clean-up: Utilizing solid-phase extraction (SPE) cartridges with sorbents tailored to remove specific interferences. For instance, a combination of reversed-phase (e.g., C18) and normal-phase sorbents could be employed.

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed.

Isotope Dilution: Using a stable isotope-labeled internal standard of this compound, which would co-elute and experience similar matrix effects, allowing for accurate correction. However, the commercial availability of such a standard is currently unknown.

Trace Analysis and Detection Limits in Complex Matrices

Achieving low detection limits is crucial for monitoring the presence of potential environmental contaminants. For this compound, this would likely involve coupling advanced separation techniques with highly sensitive detectors.

Hypothetical Analytical Approaches and Expected Performance:

Analytical TechniqueDetectorExpected Limit of Detection (LOD) RangeRationale and Considerations
Gas Chromatography (GC) Mass Spectrometry (MS)Low ng/L to µg/LGC-MS offers high selectivity and is well-suited for volatile and semi-volatile compounds. Electron impact (EI) ionization would likely produce a characteristic fragmentation pattern for structural confirmation.
GC-Tandem MS (MS/MS) Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)Sub-ng/L to ng/LBy using selected reaction monitoring (SRM), GC-MS/MS can significantly reduce background noise and matrix interferences, leading to lower detection limits and higher confidence in identification.
Ultra-High-Performance Liquid Chromatography (UHPLC) Tandem MS (MS/MS)ng/L rangeWhile GC is often preferred for such compounds, UHPLC-MS/MS could be a viable alternative, particularly if derivatization is to be avoided. nih.govnih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be explored.

The development of a validated analytical method would require the synthesis and purification of an analytical standard for this compound to determine retention times, fragmentation patterns, and to construct accurate calibration curves. Without such a standard, any detection would be tentative at best.

Derivatization and Structural Modification Studies of 4 Chloro 2 Methylphenoxy Acetone Analogues

Synthesis of Novel Phenoxyacetone (B1677642) Derivatives

The synthesis of novel derivatives of (4-Chloro-2-methylphenoxy)acetone often involves modifications at different positions of the molecule to explore how these changes affect its properties. A common synthetic route involves the reaction of 2,4-dichlorobenzoic acid with phenol (B47542) to create a 4-chloro-2-phenoxybenzoic acid intermediate. nih.gov This intermediate can then undergo further reactions, such as esterification and treatment with hydrazine (B178648) hydrate, to form a hydrazide. nih.gov This hydrazide serves as a versatile precursor for the synthesis of a variety of derivatives, including 1,3,4-oxadiazoles. nih.gov

Another approach to creating novel phenoxyacetone derivatives is through the coupling of the corresponding phenoxyacetic acid with amino acid esters or peptides. For instance, 2-(2'-isopropyl-5'-methylphenoxy) acetic acid has been reacted with amino acid methyl esters or dipeptides to generate new compounds. researchgate.net Similarly, 2-(2,6-dibromo-4-formylphenoxy)acetic acid has been coupled with amino acid methyl ester hydrochlorides or peptide methyl esters using diisopropylcarbodiimide (DIPC) as a coupling agent. researchgate.net

Furthermore, structural modifications have been explored by introducing different substituents onto the phenoxy ring or by altering the acetone (B3395972) moiety. For example, research into Anoctamin 1 (ANO1) inhibitors led to the synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) and its derivatives. nih.gov These structural optimization studies aimed to develop more potent and specific inhibitors by modifying the basic skeleton of Ani9. nih.gov

The synthesis of piperazine (B1678402) derivatives has also been a subject of interest. N-(phenoxyacetyl)piperazine derivatives have been synthesized, which could potentially be analogous to phenoxyacetone structures where the acetone group is replaced by a piperazine ring system. researchgate.net

A key intermediate in many of these syntheses is the corresponding phenoxyacetic acid, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA). This acid can be converted to its acid chloride, which is then reacted with other molecules to create a diverse range of derivatives.

Table 1: Examples of Synthetic Methodologies for Phenoxyacetone Derivatives

Starting MaterialReagentsProduct Type
2,4-dichlorobenzoic acid, phenolPotassium tert-butoxide, copper powder4-chloro-2-phenoxybenzoic acid
4-chloro-2-phenoxybenzoic acidEthanol, sulfuric acidEthyl 4-chloro-2-phenoxybenzoate
Ethyl 4-chloro-2-phenoxybenzoateHydrazine hydrate4-chloro-2-phenoxybenzohydrazide
2-(2,6-dibromo-4-formylphenoxy)acetic acidAmino acid methyl ester hydrochlorides, DIPC, TEAPhenoxyacetyl amino acid/peptide derivatives
(4-chloro-2-methylphenoxy)acetic acid (MCPA)Thionyl chloride(4-chloro-2-methylphenoxy)acetyl chloride

Structure-Reactivity Relationship (SRR) Investigations

The reactivity of this compound and its analogues is intrinsically linked to their molecular structure. The introduction of different substituents can significantly alter the electron distribution within the molecule, thereby influencing its chemical reactivity. For instance, the presence of the chlorine atom and the methyl group on the phenoxy ring in this compound affects the acidity of the α-protons on the acetone moiety, which in turn influences its reactivity in condensation and substitution reactions.

Studies on related phenoxyacetic acid derivatives have shown that the number and position of chloro-substituents on the aromatic ring can change the electronic structure of the ligand. nih.gov This modification of the electronic structure directly impacts the compound's reactivity. nih.gov For example, the ease of nucleophilic substitution at the aromatic ring or the carbonyl carbon of the acetone group can be modulated by the electronic effects of the substituents.

In the context of designing new molecules, such as the 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, understanding the reactivity of the intermediates is crucial. The conversion of 4-chloro-2-phenoxybenzoic acid to its ethyl ester and subsequently to the benzohydrazide (B10538) demonstrates a series of reactions whose efficiency is governed by the structure of the starting material. nih.gov

Influence of Substituent Effects on Chemical and Biological Activities

The chemical and biological activities of this compound analogues are profoundly influenced by the nature and position of substituents on the aromatic ring and the side chain. Research has consistently shown that modifying these substituents can lead to significant changes in herbicidal efficacy and other biological properties.

The biological activity and toxicity of phenoxyacetic acid derivatives, the parent compounds of phenoxyacetones, are known to vary with the number and substitution pattern of chlorine atoms and the presence of other groups like methyl substituents. nih.gov For example, the introduction of a methyl group in place of a chlorine atom, as in the case of MCPA compared to 2,4-D, results in a lower degree of lipid peroxidation. nih.gov An increase in the number of chlorine atoms in the aromatic ring can also reduce the capacity for lipid peroxidation. nih.gov

In the development of novel Anoctamin 1 (ANO1) inhibitors, structure-activity relationship studies of derivatives of (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) revealed that specific substitutions led to more potent and selective inhibitors. nih.gov This highlights the critical role of substituent effects in fine-tuning the biological activity of these compounds. nih.gov

Similarly, studies on (N^N^N)Pt(py) complexes have demonstrated that the introduction of electron-withdrawing substituents at specific positions can enhance the photosensitizing capabilities of the compounds. rsc.org While not directly phenoxyacetone derivatives, these findings underscore the general principle that substituent effects are a powerful tool for modulating biological activity.

Table 2: Influence of Substituents on Biological Activity of Phenoxyacetic Acid Derivatives

CompoundSubstituentsObserved EffectReference
MCPA4-chloro, 2-methylLower lipid peroxidation compared to 2,4-D nih.gov
2,4-D2,4-dichloroHigher lipid peroxidation compared to MCPA nih.gov
2,4,5-T2,4,5-trichloroLower lipid peroxidation capacity compared to 2,4-D nih.gov
Ani9 DerivativesVarious substitutionsAltered potency and selectivity as ANO1 inhibitors nih.gov

Development of Herbicidal Ionic Liquids Based on Phenoxyacetate/Phenoxyacetone Anions

A significant advancement in the formulation of herbicides, including those derived from phenoxyacetic acids, is the development of herbicidal ionic liquids (HILs). d-nb.infonih.govresearchgate.net HILs are ionic compounds with melting points below 100 °C, and they offer several advantages over traditional herbicide formulations, such as reduced volatility, improved efficacy, and adjustable water solubility. d-nb.infonih.gov

The core concept of HILs involves pairing a herbicidal anion, such as the (4-chloro-2-methylphenoxy)acetate (MCPA) anion, with a carefully selected cation. d-nb.inforesearchgate.net This approach has been successfully applied to transform popular herbicides like 2,4-D and MCPA into ionic liquids. d-nb.info

Research has focused on synthesizing and characterizing HILs with various cationic partners. For instance, ten ionic liquids containing the MCPA anion were synthesized with domiphen-derived phenoxyethylammonium cations. d-nb.info These cations varied in the substitution on the phenoxyethylammonium group and the length of the alkyl chain. d-nb.info The resulting HILs exhibited different physicochemical properties and herbicidal activities. d-nb.info

The choice of cation is critical in determining the properties of the HIL. Quaternary ammonium (B1175870), imidazolium, phosphonium, and pyridinium (B92312) are among the cations that have been paired with herbicidal anions. nih.gov Some research has explored the use of "esterquats," which are quaternary ammonium surfactants, as the cation source to improve surface properties or even introduce additional herbicidal activity. nih.gov Another innovative strategy is the development of dual-function ionic liquids, where both the cation and the anion possess biological activity. nih.gov

Polymeric herbicidal ionic liquids (p-HILs) represent a further evolution of this technology. acs.org In this approach, polymeric cations are combined with one or more herbicidal anions. acs.org These p-HILs can exhibit synergistic effects due to the presence of multiple active ingredients and may offer enhanced solubility, better adhesion to plant surfaces, and prolonged herbicidal activity. acs.org

Table 3: Examples of Cations Used in Herbicidal Ionic Liquids with Phenoxyacetate Anions

Cation TypeExampleReference
PhenoxyethylammoniumDomiphen-derived cations d-nb.info
Quaternary AmmoniumTetramethylammonium, Didecyldimethylammonium nih.govresearchgate.net
EsterquatsDerivatives of 2-dimethylaminoethanol researchgate.net
Polymeric Cationsp-(diallyldimethylammonium) (p-DADMAC) acs.org

Computational and Theoretical Chemistry Approaches in 4 Chloro 2 Methylphenoxy Acetone Research

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. It is frequently employed to elucidate reaction mechanisms at the atomic level. For related compounds like MCPA, DFT studies have been instrumental in understanding their degradation pathways. researchgate.net However, no specific DFT studies on the reaction mechanisms involving (4-Chloro-2-methylphenoxy)acetone, such as its formation, hydrolysis, or photodegradation, were identified in the available literature.

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time. These simulations are valuable for understanding how a compound interacts with its environment, such as its behavior in water or its adsorption to soil particles. While MD simulations have been applied to study the environmental interactions of various herbicides and their metabolites, nih.gov no published research was found that specifically details molecular dynamics simulations of this compound to model its interactions with environmental components like soil and water.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation and Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. QSAR can be used to predict properties such as toxicity, biodegradability, and environmental persistence. Although QSAR models are developed for classes of chemicals, including herbicides and their degradation products, no specific QSAR models focused on predicting the degradation and environmental fate of this compound have been reported in the scientific literature.

Computational Prediction of Environmental Fate Parameters

Computational tools and models are increasingly used to predict the environmental fate of chemicals, including parameters like soil sorption coefficient (Koc), bioconcentration factor (BCF), and half-life in various environmental compartments. These predictions are crucial for environmental risk assessment. While general predictive models exist for organic compounds, researchgate.netnih.gov there is no specific literature detailing the computational prediction of the environmental fate parameters for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-2-methylphenoxy)acetone, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution, where 4-chloro-2-methylphenol reacts with chloroacetone in the presence of a base (e.g., K₂CO₃ or NaOH). Refluxing in acetone or acetonitrile for 8–12 hours under anhydrous conditions is typical . TLC monitoring (hexane:ethyl acetate, 3:1) ensures reaction completion. Post-reaction, extraction with ether and washing with 10% NaOH removes unreacted phenol . Yield optimization requires controlled stoichiometry (1:1.05 molar ratio of phenol to chloroacetone) and inert gas purging to prevent oxidation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.2 ppm) and carbonyl signals (δ 200–210 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 228.0584 for C₁₀H₁₁ClO₂) .
  • Elemental Analysis : Carbon, hydrogen, and chlorine content should align within ±0.5% of theoretical values .
  • X-ray Crystallography : For crystalline derivatives, SHELX programs refine structures, though twinning or low resolution may require alternative software .

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles. Use fume hoods for synthesis .
  • Storage : In airtight containers at 4°C, away from strong acids (HCl, H₂SO₄) and reactive metals (Na, Mg) to prevent decomposition .
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .
    • Health Risks : Skin absorption can cause nausea, anemia, and kidney toxicity; treat spills with immediate ethanol washing .

Advanced Research Questions

Q. How can researchers resolve co-elution issues in chromatographic analysis of this compound and its metabolites?

  • Method : Capillary liquid chromatography (cLC) with gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation of phenoxy analogs. For complex matrices (e.g., plant tissues), SPE cleanup with C18 cartridges improves peak resolution . Validate with spiked recovery tests (≥85% recovery in apple juice) .

Q. What molecular mechanisms underlie the compound’s toxicity in mammalian systems?

  • Findings :

  • Hemotoxicity : Metabolites like chlorophenol derivatives disrupt erythrocyte membranes, inducing hemolytic anemia (observed in rodent models) .
  • Neurotoxicity : Oxidative metabolites (quinones) inhibit mitochondrial Complex I, leading to ATP depletion and neuronal apoptosis .
  • Nephrotoxicity : Glutathione depletion in renal tubules exacerbates oxidative stress, correlating with elevated serum creatinine in exposed rats .

Q. How can environmental persistence and degradation pathways of this compound be studied?

  • Experimental Design :

  • Photolysis : Expose aqueous solutions to UV light (254 nm); monitor degradation via HPLC-MS. Major products include 4-chloro-2-methylphenol and glyoxylic acid .
  • Biodegradation : Inoculate soil samples with Sphingomonas spp.; track compound depletion via LC-MS/MS and quantify CO₂ evolution as mineralization evidence .
    • Half-Life Data :
MatrixHalf-Life (Days)Conditions
Water5–7pH 7, 25°C, sunlight
Soil14–21Aerobic, 20% moisture

Q. What strategies improve the enantiomeric resolution of chiral derivatives of this compound?

  • Chiral Chromatography : Use Chiralpak IG-3 columns with heptane/ethanol (80:20) at 1.0 mL/min. Enantioselectivity (α > 1.2) is achievable for R/S-propanoate analogs .
  • Synthesis of Deuterated Analogs : Incorporate deuterium at the methyl group (e.g., 4-chloro-2-methylphenoxy-d₃-acetic acid) to study metabolic stereoselectivity via MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.